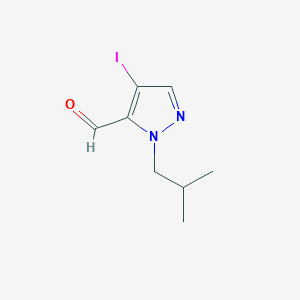

4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde

Description

4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde is a halogenated pyrazole derivative with the molecular formula C₈H₁₁IN₂O and a molecular weight of 278.09 g/mol. Its structure features:

- A pyrazole core substituted at position 1 with an isobutyl group (-CH₂CH(CH₃)₂),

- An iodine atom at position 4,

- A carbaldehyde group (-CHO) at position 5.

Properties

IUPAC Name |

4-iodo-2-(2-methylpropyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O/c1-6(2)4-11-8(5-12)7(9)3-10-11/h3,5-6H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPIWGAWQNQISH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C=N1)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.

Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides under basic conditions.

Formylation: The formyl group at position 5 can be introduced using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom at position 4 can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The aldehyde group at position 5 can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Condensation Reactions: Amines or hydrazines can be used under acidic or basic conditions.

Major Products Formed

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: 4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid.

Reduction Products: 4-Iodo-1-isobutyl-1H-pyrazole-5-methanol.

Condensation Products: Imines or hydrazones.

Scientific Research Applications

4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: It can be used in the study of enzyme inhibitors and as a building block for bioactive compounds.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or biological target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde with analogs from and , focusing on substituent effects, molecular properties, and inferred reactivity.

Structural and Molecular Comparisons

Table 1 summarizes key structural differences and molecular weights of related compounds:

Key Observations:

Substituent Bulk : The isobutyl group in the target compound increases steric hindrance compared to smaller groups (methyl, isopropyl) or planar substituents (phenyl). This may reduce solubility in polar solvents but enhance lipid membrane permeability .

Iodine Presence: Iodine significantly increases molecular weight (e.g., +56.91 g/mol vs. Non-iodinated analogs lack this reactivity .

Aldehyde Reactivity : All listed compounds retain the aldehyde group at position 5, enabling condensation reactions (e.g., Schiff base formation).

Hypothetical Physicochemical Properties

- Solubility : Bulky substituents like isobutyl or phenyl likely reduce aqueous solubility compared to methyl or isopropyl analogs. For example, 1-phenyl derivatives often exhibit lower solubility due to aromatic stacking .

- Melting Points: Iodinated compounds typically have higher melting points than non-halogenated analogs due to increased molecular mass and halogen-related intermolecular forces.

- Electronic Effects : The electron-withdrawing iodine atom may polarize the pyrazole ring, increasing the acidity of the N-H proton (if present) or altering redox behavior.

Biological Activity

4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound characterized by its unique structural features, including an iodine atom and an isobutyl group attached to a pyrazole ring. Its molecular formula is C7H11IN2, which contributes to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The structure of this compound can be summarized as follows:

- Molecular Formula : C7H11IN2

- Functional Groups : Iodine atom at the 4-position, isobutyl group at the 1-position, and an aldehyde functional group at the 5-position.

This unique arrangement enhances the compound's reactivity and biological efficacy, making it a subject of interest in various fields.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom and isobutyl group are believed to play significant roles in modulating enzyme activity or receptor function.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.

- Receptor Modulation : It could also interact with receptor binding pockets, influencing downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral replication.

- Antimicrobial Properties : Investigated for its ability to inhibit microbial growth.

- Anticancer Potential : Explored for its role in cancer cell line studies.

Case Studies and Data Analysis

Several studies have evaluated the biological activity of this compound. The following table summarizes key findings from relevant research:

Comparative Analysis

When compared to other pyrazole derivatives, this compound shows distinct advantages due to its structural features. For instance, compounds with similar functional groups but lacking the iodine atom often exhibit reduced biological activity.

Comparison with Related Compounds

| Compound Name | IC50 Value (µM) | Biological Activity |

|---|---|---|

| 4-Iodo-1-isopropyl-1H-pyrazole | 20.5 | Moderate enzyme inhibition |

| 4-Iodo-3-methylpyrazole | >10 | Limited antiviral activity |

| 4-Iodophenylpyrazole | 2.95 | Strong anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.